(2,6-Dimethoxyphenyl)(trimethyl)stannane
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Overview
Description
(2,6-Dimethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,6-dimethoxyphenyl group and three methyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-dimethoxyphenyl halides with trimethyltin reagents. One common method is the Stille coupling reaction, where 2,6-dimethoxyphenyl iodide reacts with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
(2,6-Dimethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxyphenyl)(trimethyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which facilitates the transfer of organic groups between molecules. In Stille coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of aryl halides and the transmetalation process with organotin reagents .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(2,6-dimethoxyphenyl)stannane
- Tributyl(2-(trifluoromethyl)phenyl)stannane
- Tributyl(mesityl)stannane
Uniqueness
(2,6-Dimethoxyphenyl)(trimethyl)stannane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other organotin compounds. Its trimethylstannyl group provides a balance between reactivity and steric hindrance, making it a versatile reagent in various synthetic applications .
Properties
CAS No. |
55204-81-4 |
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Molecular Formula |
C11H18O2Sn |
Molecular Weight |
300.97 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O2.3CH3.Sn/c1-9-7-4-3-5-8(6-7)10-2;;;;/h3-5H,1-2H3;3*1H3; |
InChI Key |
GWCVEBPZRXQRNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[Sn](C)(C)C |
Origin of Product |
United States |
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